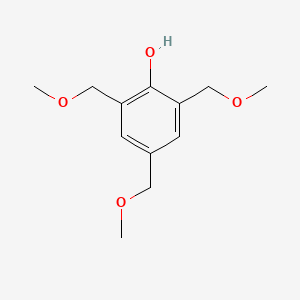

2,4,6-Tris(methoxymethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

109185-69-5 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2,4,6-tris(methoxymethyl)phenol |

InChI |

InChI=1S/C12H18O4/c1-14-6-9-4-10(7-15-2)12(13)11(5-9)8-16-3/h4-5,13H,6-8H2,1-3H3 |

InChI Key |

WYTRAUYVGSZGBF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C(=C1)COC)O)COC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tris Methoxymethyl Phenol

Direct Synthetic Routes and Reaction Pathways

Direct synthetic routes aim to introduce the three methoxymethyl groups onto the phenol (B47542) molecule in a single or one-pot procedure. These methods are often based on the principles of electrophilic aromatic substitution.

Electrophilic Alkoxymethylation Reactions on Phenolic Substrates

The introduction of methoxymethyl groups onto the phenol ring can be achieved through electrophilic alkoxymethylation. This type of reaction involves an electrophilic species that delivers a methoxymethyl group (–CH₂OCH₃) to the electron-rich aromatic ring. The reaction of phenol with formaldehyde (B43269) and methanol (B129727) is a primary example of this approach.

Under acidic conditions, formaldehyde can be protonated to form a highly reactive hydroxymethyl cation (⁺CH₂OH), which can then attack the phenol ring. Subsequent reaction with methanol can lead to the formation of the methoxymethyl group. Alternatively, formaldehyde and methanol can first react to form methoxymethanol, which can then be activated by an acid catalyst to generate a methoxymethyl cation (⁺CH₂OCH₃) or a related electrophilic species.

Base-catalyzed pathways are also plausible. In the presence of a base, phenol is deprotonated to the more nucleophilic phenoxide ion. The phenoxide can then attack formaldehyde, leading to the formation of hydroxymethylphenols. stackexchange.commdpi.com While this is the first step towards creating the hydroxymethyl precursor for a convergent synthesis, under certain conditions, subsequent reaction with methanol could potentially lead to the desired methoxymethylated product. The mechanism of base-catalyzed phenol-formaldehyde reactions is complex and can proceed through the formation of quinone methide intermediates. stackexchange.commdpi.com

Catalytic Systems for Efficient Methoxymethyl Group Introduction

The choice of catalyst is crucial for directing the methoxymethylation reaction towards the desired 2,4,6-trisubstituted product. Both acid and base catalysts can be employed, each influencing the reaction pathway and selectivity.

Acid Catalysis: Strong acids, such as sulfuric acid or hydrochloric acid, can be used to promote the electrophilic substitution. chempedia.infouc.edu However, strong acidic conditions can also lead to the formation of polymeric byproducts (phenol-formaldehyde resins), which can reduce the yield of the desired monomeric product. chempedia.infogoogle.com

Base Catalysis: Base catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly used in phenol-formaldehyde reactions to produce hydroxymethylphenols. capes.gov.br The formation of 2,4,6-Tris(hydroxymethyl)phenol is a known process that utilizes a base catalyst. researchgate.net While not a direct route to the methoxymethylated product, it generates a key precursor.

The selection of an appropriate solvent is also important. Alcohols, such as methanol itself, can serve as both a reactant and a solvent. google.com

Process Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions is essential to maximize the yield of 2,4,6-Tris(methoxymethyl)phenol and minimize the formation of undesired byproducts, such as mono- and di-substituted phenols, or polymeric materials. Key parameters for optimization include the molar ratio of reactants, reaction temperature, and reaction time.

For instance, in the analogous synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol, the molar ratio of phenol to formaldehyde and dimethylamine (B145610) is carefully controlled to achieve high yields of the trisubstituted product. google.comgoogle.com A similar optimization of the phenol to formaldehyde and methanol ratio would be necessary for the synthesis of the target compound. Temperature control is also critical; higher temperatures can favor polymerization, while lower temperatures may lead to incomplete reaction.

Convergent Synthesis from Related Precursors

Convergent synthesis offers an alternative approach where the phenol ring is first functionalized with suitable precursors, which are then converted to the final methoxymethyl groups.

Transformations of Substituted Phenols to this compound

A key precursor for the convergent synthesis of this compound is 2,4,6-Tris(hydroxymethyl)phenol. This compound can be synthesized from the reaction of phenol with an excess of formaldehyde under basic conditions. researchgate.net

Once 2,4,6-Tris(hydroxymethyl)phenol is obtained, the three hydroxyl groups of the hydroxymethyl substituents can be etherified to methyl ethers. This transformation can typically be achieved using a methylating agent in the presence of a base. For example, Williamson ether synthesis, involving the deprotonation of the hydroxymethyl groups followed by reaction with a methyl halide (e.g., methyl iodide), could be a viable method. Alternatively, other methylating agents like dimethyl sulfate (B86663) could be employed.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Methoxymethyl Phenol

Reactivity of Phenolic Hydroxyl Group

The reactivity of the phenolic hydroxyl group is a central feature of phenol (B47542) chemistry. In 2,4,6-Tris(methoxymethyl)phenol, this reactivity is modulated by the presence of three methoxymethyl substituents on the aromatic ring.

Deprotonation Equilibria and Nucleophilic Character

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. study.comvanderbilt.edupearson.com The acidity of a substituted phenol, quantified by its pKa value, is influenced by the electronic effects of its substituents. vanderbilt.edu Electron-donating groups typically decrease acidity (increase pKa), while electron-withdrawing groups increase acidity (decrease pKa). vanderbilt.edu

Upon deprotonation with a base, the resulting phenoxide ion is a potent nucleophile. pearson.com As an ambident nucleophile, it can react at either the oxygen or the carbon atoms of the aromatic ring (C-alkylation vs. O-alkylation), with the reaction pathway often being influenced by solvent conditions. ias.ac.in

O-Alkylation and O-Acylation Reactions

The phenoxide ion derived from this compound is expected to undergo O-alkylation and O-acylation reactions. O-alkylation, such as in the Williamson ether synthesis, would involve the reaction of the phenoxide with an alkyl halide. pearson.com O-acylation would result in the formation of a phenolic ester. rsc.org

A significant factor influencing these reactions is the steric hindrance posed by the two ortho-methoxymethyl groups. vinatiorganics.com These bulky groups can be expected to slow the rate of reactions at the phenolic oxygen. While studies on sterically hindered phenols exist, specific kinetic data for the O-alkylation or O-acylation of this compound are not documented in the reviewed literature. nih.gov

Transformations of Methoxymethyl Side Chains

The methoxymethyl groups are essentially benzylic ethers, and their reactivity is characteristic of this functional group. The proximity of these groups to each other and to the phenolic hydroxyl group likely influences their transformations.

Acid-Catalyzed Hydrolysis and Alcoholysis of Ethers

Ethers can be cleaved under strongly acidic conditions. libretexts.orgmasterorganicchemistry.com The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion or another nucleophile present in the medium. masterorganicchemistry.com For benzylic ethers, the cleavage can proceed through an SN1-type mechanism due to the resonance stabilization of the resulting benzylic carbocation. chemistrysteps.comucalgary.ca

Therefore, it is anticipated that under acidic conditions, the methoxymethyl groups of this compound would be susceptible to hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol) to yield formaldehyde (B43269) or its acetals, and the corresponding 2,4,6-tri(hydroxymethyl)phenol or its derivatives. However, kinetic data and detailed mechanistic studies for these specific reactions are not available.

Exchange and Trans-etherification Reactions

Trans-etherification, the exchange of an alkoxy group of an ether with another alcohol under acidic or basic catalysis, is a known reaction for some ethers. For this compound, it is plausible that in the presence of an acid catalyst and a different alcohol (e.g., ethanol), the methoxy (B1213986) groups could be exchanged for ethoxy groups. The stability of the intermediate benzylic carbocation would likely facilitate such a process. As with other reactions of this compound, specific studies on trans-etherification are absent from the literature.

Reactivity Towards Nucleophiles and Electrophiles

The carbon atom of the methoxymethyl group is a benzylic carbon and is susceptible to nucleophilic substitution. youtube.comacs.org Strong nucleophiles could potentially displace the methoxy group, although this would likely require activation, for example, by conversion of the hydroxyl group to a better leaving group. Nickel-catalyzed substitutions of benzylic esters and ethers with soft carbon nucleophiles have been reported for other systems. acs.org

The aromatic ring itself is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl and methoxymethyl groups. ncerthelp.comquora.com These groups are ortho, para-directing. Since all ortho and para positions are already substituted, electrophilic attack on the ring would likely require harsh conditions and could potentially lead to displacement of one of the methoxymethyl groups, especially under acidic conditions that favor the formation of a benzylic carbocation.

Based on fundamental principles of organic chemistry, this compound is expected to exhibit reactivity characteristic of a sterically hindered, electron-rich phenol and a benzylic ether. However, a thorough search of scientific databases reveals a significant lack of specific experimental data, such as pKa values, reaction kinetics, and detailed mechanistic investigations for this particular compound. The inferred reactivity remains qualitative in the absence of such studies. Further fundamental research is required to fully characterize the chemical behavior of this compound.

Oxidative Chemistry and Radical Pathways

The phenolic hydroxyl group in this compound is susceptible to oxidation, a common feature of phenols. This process can be initiated by enzymatic or chemical means and is presumed to proceed through radical intermediates.

While direct enzymatic oxidation studies on this compound are not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides valuable insights. For instance, the enzymatic oxidation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase has been studied, revealing a mechanism that involves the formation of a p-quinone methide intermediate. nih.govresearchgate.netsemanticscholar.org In this process, the enzyme catalyzes the oxidation of the phenolic hydroxyl group, leading to the elimination of the methoxy group and the formation of a highly reactive quinone methide. This intermediate is then attacked by water to yield 4-hydroxybenzaldehyde.

This enzymatic cycle can be summarized in the following key steps:

Binding of the phenolate form of the substrate to the enzyme's active site.

Reduction of the flavin cofactor (FAD) by the substrate.

Formation of a p-quinone methide intermediate complexed with the reduced enzyme.

Reoxidation of the reduced flavin by molecular oxygen, producing hydrogen peroxide.

Release of the final product.

The rate-determining step in the oxidative demethylation of 4-(methoxymethyl)phenol is the flavin reduction. nih.gov A summary of the kinetic parameters for this enzymatic reaction is presented in Table 1.

Table 1: Kinetic Parameters for the Enzymatic Oxidation of 4-(methoxymethyl)phenol by Vanillyl-Alcohol Oxidase

| Parameter | Value |

|---|---|

| Rate of flavin reduction | 3.3 s⁻¹ |

| Turnover number | 3.1 s⁻¹ |

| Rate of reoxidation of the reduced binary complex | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Rate of oxidation of free-reduced enzyme | 3.1 x 10⁵ M⁻¹s⁻¹ |

Although this compound has a different substitution pattern, it is plausible that its enzymatic oxidation could also proceed through a similar quinone methide pathway, potentially leading to more complex rearranged or polymerized products due to the presence of multiple reactive methoxymethyl groups.

The oxidation of phenols typically proceeds via the formation of a phenoxy radical as the initial intermediate. This is achieved through the abstraction of a hydrogen atom from the hydroxyl group. In the case of this compound, the resulting phenoxy radical would be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

The subsequent transformations of this phenoxy radical would be highly dependent on the reaction conditions. Possible pathways include:

Dimerization and Polymerization: Phenoxy radicals can couple with each other to form dimers and higher oligomers. The methoxymethyl substituents may influence the regioselectivity of this coupling.

Intramolecular Reactions: The presence of the methoxymethyl groups offers the possibility of intramolecular cyclization reactions.

Reactions with Other Molecules: In a complex reaction mixture, the phenoxy radical could react with other species, such as solvents or other substrates.

While direct experimental evidence for the formation and fate of the 2,4,6-Tris(methoxymethyl)phenoxy radical is limited, the general principles of phenol oxidation chemistry suggest that this is a key transient species in its oxidative transformations.

Condensed Phase Reactions and Intermolecular Interactions

The methoxymethyl groups of this compound are key to its reactivity in the condensed phase, particularly in polymerization and cross-linking reactions. These groups can act as electrophiles, especially under acidic conditions, enabling reactions with nucleophiles.

Research on related compounds demonstrates the significant role of methoxymethyl groups in forming cross-linked networks. For example, hexakis(methoxymethyl)melamine (HMMM) is known to react with substituted phenols in the presence of an acid catalyst to form tris(benzoxazine) derivatives. acs.org This reaction involves the condensation of the methoxymethyl groups of HMMM with the phenolic hydroxyl group and the aromatic ring of the phenol. This suggests that this compound could undergo self-condensation or react with other phenols in a similar manner, leading to the formation of a polymeric network.

The thermal cross-linking of benzoxazines derived from 4-substituted phenols further highlights the potential for these types of structures to form robust networks upon heating. acs.org A compound structurally analogous to the methoxymethyl-substituted phenol, 2,4,6-trimethylolphenol (where methoxymethyl groups are replaced by hydroxymethyl groups), is utilized as a cross-linker in hydrogel formation, reacting with amide groups on polymer chains. researchgate.net

These examples strongly suggest that this compound has the potential to act as a cross-linking agent in various polymer systems. The intermolecular interactions in such systems would be complex, involving not only the covalent bonds formed during cross-linking but also hydrogen bonding involving the phenolic hydroxyl groups and potential ether linkages.

Derivatization Strategies and Synthesis of Novel Chemical Architectures

Functionalization at Phenolic Oxygen Center

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups. Standard etherification reactions can be employed to attach alkyl, aryl, or other substituents, thereby altering the molecule's steric and electronic properties. For instance, reaction with alkyl halides in the presence of a base leads to the corresponding ethers. These modifications can be tailored to enhance solubility, reactivity, or compatibility with other components in a larger molecular assembly.

Furthermore, the phenolic oxygen can be transformed into esters, carbonates, or sulfonates, each introducing distinct chemical characteristics. These functionalization reactions are often high-yielding and proceed under well-established conditions, making the phenolic oxygen a reliable handle for molecular design.

Modifications of Methoxymethyl Side Chain Moieties

The three methoxymethyl groups at the ortho and para positions of the phenol (B47542) ring present additional opportunities for derivatization. While these ether linkages are generally stable, they can be cleaved under specific acidic conditions to yield the corresponding hydroxymethyl groups. These resulting triol derivatives are highly reactive intermediates that can undergo further reactions such as oxidation to aldehydes or carboxylic acids, or esterification and etherification to introduce new functionalities.

Alternatively, the methoxy (B1213986) group can be substituted through nucleophilic displacement, although this typically requires harsh reaction conditions. More sophisticated strategies might involve the activation of the benzylic C-H bonds within the methoxymethyl groups for further functionalization, a cutting-edge area of research in C-H activation chemistry. nih.gov

Development of Multifunctional Phenolic Scaffolds

By combining modifications at both the phenolic oxygen and the methoxymethyl side chains, a vast library of multifunctional phenolic scaffolds can be generated. For example, the phenolic hydroxyl could be protected while the side chains are chemically altered, followed by deprotection and subsequent functionalization of the phenol. This sequential approach allows for precise control over the final molecular architecture.

These multifunctional scaffolds can be designed to possess orthogonal reactivity, where different functional groups can be addressed independently in subsequent reaction steps. This capability is crucial for the synthesis of complex molecules where specific spatial arrangements of functionalities are required. The ability to create such tailored building blocks makes 2,4,6-Tris(methoxymethyl)phenol a valuable precursor in materials science and medicinal chemistry.

Reactions with Nitrogen-Containing Compounds for Heterocyclic Synthesis

The reactivity of the functional groups on the this compound scaffold can be harnessed for the synthesis of heterocyclic compounds. openaccessjournals.com For instance, the phenolic hydroxyl group and an adjacent functionalized side chain can participate in condensation reactions with nitrogen-containing reagents like amines, hydrazines, or amides to form various heterocyclic rings. nih.govnih.gov

One potential pathway involves the conversion of the methoxymethyl groups to aldehydes, which can then undergo condensation with primary amines to form Schiff bases. nih.govnih.gov Subsequent intramolecular reactions, potentially involving the phenolic hydroxyl group, could lead to the formation of benzoxazine (B1645224) or other related heterocyclic systems. The specific type of heterocycle formed depends on the nature of the nitrogen-containing reactant and the reaction conditions employed. chemistry-chemists.comclockss.org

| Reactant Class | Potential Heterocyclic Product |

| Primary Amines | Benzoxazines, Imines |

| Hydrazines | Pyrazoles, Pyridazines |

| Amides | Oxazolines |

| Diamines | Macrocyclic structures |

Table 1: Potential Heterocyclic Products from Reactions with Nitrogen-Containing Compounds This table presents hypothetical reaction outcomes based on general principles of heterocyclic synthesis.

Construction of Dendritic or Hyperbranched Structures

The trifunctional nature of this compound makes it an excellent candidate for the construction of dendritic and hyperbranched polymers. scielo.orgfrontiersin.org These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. uoc.grinstras.com

In a divergent synthesis approach, the phenolic hydroxyl group can act as the core, and the three methoxymethyl side chains can be functionalized with monomers that possess further branching capabilities. Repetitive reaction sequences can lead to the generation-by-generation growth of a dendrimer. uoc.gr

Alternatively, this compound or its derivatives can be used as AB2-type monomers in a one-pot synthesis of hyperbranched polymers. frontiersin.org In this scenario, the 'A' functionality (e.g., the phenolic hydroxyl) can react with the 'B' functionalities (e.g., modified methoxymethyl groups) of other monomers, leading to a rapid buildup of a highly branched structure. The degree of branching and the final properties of the hyperbranched polymer can be controlled by the reaction conditions and the specific nature of the reactive groups. researchgate.net

| Synthesis Approach | Key Feature | Resulting Architecture |

| Divergent Dendrimer Synthesis | Stepwise, generation-by-generation growth from a central core. uoc.gr | Perfectly branched, monodisperse dendrimers. scielo.org |

| Hyperbranched Polymer Synthesis | One-pot polymerization of ABx-type monomers. frontiersin.org | Polydisperse, irregularly branched polymers. frontiersin.org |

Table 2: Approaches to Dendritic and Hyperbranched Structures

Polymerization and Advanced Materials Science Applications

Role as a Monomer or Crosslinking Agent in Polymer Synthesis

2,4,6-Tris(methoxymethyl)phenol functions predominantly as a crosslinking agent rather than a traditional monomer. In polymer synthesis, a monomer is a small molecule that can react with other monomer molecules to form a long polymer chain. A crosslinking agent, by contrast, is a molecule that connects these polymer chains together, forming a network structure. youtube.com The three methoxymethyl (-CH2OCH3) groups on the this compound molecule provide multiple reactive sites, enabling it to link several polymer chains simultaneously.

This function is analogous to other well-known crosslinkers like hexa(methoxymethyl)melamine (B1676339) (HMMM), which is widely used to cure coatings and reinforce rubber. wrchem.comslideshare.netniir.org Like HMMM, this compound is an etherified resin, meaning its reactive methylol groups (-CH2OH) have been converted to methoxy (B1213986) ethers (-CH2OCH3). This modification offers advantages such as improved stability and solubility in organic systems compared to its non-etherified precursor, 2,4,6-Tris(hydroxymethyl)phenol. researchgate.net

In practice, it is incorporated into formulations with polymers that have active hydrogen atoms, such as hydroxyl, carboxyl, or amide groups. Upon heating, typically in the presence of an acid catalyst, the methoxymethyl groups react with these active sites, forming stable covalent bonds and releasing methanol (B129727) as a byproduct. wernerblank.com This process transforms a liquid or thermoplastic mixture into a rigid, infusible, and insoluble thermoset material. Phenolic resins, in general, are used as crosslinkers and reinforcing agents in various industries, from automotive coatings to rubber products, to enhance durability, chemical resistance, and thermal stability. akrochem.comallnex.com

Integration of this compound into Polymer Networks

The integration of this compound into a polymer matrix is a curing process that results in a highly crosslinked network. This network structure is responsible for the enhanced mechanical and thermal properties of the final material. The mechanisms and kinetics of this integration are critical to controlling the material's performance.

The formation of a polymer network using this compound involves polycondensation reactions. Unlike traditional phenol-formaldehyde resoles which primarily release water during curing, the curing of etherified phenolics like this one proceeds through different pathways. wikipedia.org

The primary crosslinking reaction occurs between the methoxymethyl groups of the phenolic crosslinker and functional groups on the main polymer backbone (e.g., -OH, -COOH). This reaction is typically acid-catalyzed. The protonated methoxymethyl group becomes highly reactive and susceptible to nucleophilic attack by the functional group on the polymer, leading to the formation of a stable ether or ester linkage and the elimination of methanol. wernerblank.comresearchgate.net

A secondary reaction is self-condensation, where the methoxymethyl groups of one this compound molecule can react with an available site on the aromatic ring of another. These reactions can form either flexible dimethylene ether bridges (Ar-CH₂-O-CH₂-Ar) or more rigid methylene (B1212753) bridges (Ar-CH₂-Ar), with the elimination of methanol or formaldehyde (B43269), respectively. wikipedia.orgresearchgate.net The extent of these different reactions depends on factors like temperature, catalyst type, and the reactivity of the polymer backbone.

The study of curing kinetics is essential for understanding and controlling the network formation process. Techniques such as Differential Scanning Calorimetry (DSC) are commonly employed to analyze the curing behavior of thermosetting resins. mdpi.comresearchgate.net DSC measurements can determine key kinetic parameters, including the onset and peak curing temperatures, the total heat of reaction (enthalpy), and the activation energy.

For systems involving this compound, the curing process would be expected to be highly dependent on the catalyst concentration and temperature. Similar to HMMM-based systems, a strong acid catalyst significantly lowers the temperature and time required for curing. paint.org The reaction rate typically increases with temperature until it reaches a maximum, after which it may decrease as the reactive sites are consumed and molecular mobility is restricted by the forming network.

The final result is a three-dimensional, highly crosslinked network. A high degree of crosslinking imparts properties such as hardness, thermal stability, and chemical resistance to the material. wikipedia.org The density of these crosslinks, which can be influenced by the amount of crosslinker used and the curing conditions, is a determining factor in the final mechanical properties of the polymer. mdpi.comgoogle.com

Development of Polymeric Derivatives with Enhanced Properties

To meet the demands of specialized applications, the basic structure of this compound or its precursors can be modified to create polymeric derivatives with enhanced or tailored properties. While specific literature on derivatives of this compound is limited, the modification of related phenolic compounds provides insight into the potential strategies.

One approach involves using the precursor, 2,4,6-Tris(hydroxymethyl)phenol, as a core molecule for creating star polymers. In this architecture, polymer chains (arms) radiate from the central phenolic core. For example, star polymers based on a 2,4,6-Tris(hydroxymethyl)phenol core and polyacrylamide arms have been synthesized and studied for applications such as water treatment. researchgate.net This demonstrates how the trifunctional nature of the phenolic core can be used to create complex, high-molecular-weight architectures.

Another strategy is the chemical modification of the phenolic ring or its functional groups to introduce new functionalities. For instance, research on other phenolic monomers, such as 2-methoxy-4-vinylphenol, has shown that modifying the phenolic hydroxyl group can lead to a library of new monomers for both thermoplastic and thermoset applications. mdpi.com Similarly, the grafting of related phenolic molecules, like 2,4,6-Tris(dimethylaminomethyl)phenol, into polymer backbones has been explored to modify the properties of materials like polyurethanes. wikipedia.org These examples suggest that this compound could serve as a building block for a variety of polymeric derivatives with customized properties.

Application in Tailored Polymer Composites

Polymer composites are materials where a polymer matrix is reinforced with a filler or fibrous material to enhance its properties. Phenolic resins are frequently used as the matrix in high-performance composites due to their excellent thermal stability, flame resistance, and mechanical strength. researchgate.netgoogle.com

In this context, this compound is valuable as a crosslinking agent or adhesion promoter within the composite matrix. Its role is to improve the interaction and bonding between the polymer matrix and the reinforcing phase. This is analogous to the use of HMMM in rubber composites, where it is used with other resins to significantly enhance the adhesion between rubber and reinforcing materials like steel or polyester (B1180765) cords, leading to improved modulus, stiffness, and hardness. akrochem.compower-plast.com

By incorporating this compound into a composite formulation, it is possible to tailor the final properties of the material. For example, in a composite made with a polyester resin matrix and glass fibers, the phenolic crosslinker could increase the crosslink density of the matrix, leading to:

Improved Thermal Stability: A more densely crosslinked matrix can better withstand high temperatures.

Enhanced Mechanical Strength: Stronger covalent bonds throughout the matrix and at the filler interface can lead to higher tensile strength and stiffness.

Better Chemical Resistance: A tight network structure restricts the penetration of solvents and chemicals.

Research into lignin-phenol-formaldehyde resins also highlights the trend of modifying phenolic systems to create more sustainable or specialized composites. google.commdpi.com The use of a highly functionalized crosslinker like this compound allows for precise control over the network structure, enabling the design of composites tailored for specific, demanding applications.

Studies on Structure-Property Relationships in Derived Materials

The performance of a polymer is intrinsically linked to its molecular structure. For thermoset materials derived from this compound, understanding the relationship between the chemical structure of the crosslinked network and the macroscopic properties is crucial for materials design.

The key structural factor influencing the properties of these materials is the crosslink density . As a trifunctional molecule, this compound can create a high density of crosslinks. Studies on other crosslinked systems have established clear correlations:

Glass Transition Temperature (Tg): A higher crosslink density generally restricts the mobility of polymer chains, leading to a higher Tg. paint.orgmdpi.com This means the material retains its rigidity and mechanical properties at higher temperatures.

Mechanical Properties: Increased crosslinking typically results in a higher elastic modulus (stiffness) and hardness. akrochem.com

Chemical Resistance: A dense, covalently bonded network is more resistant to swelling and degradation by chemical agents. wernerblank.com

Furthermore, the addition of other components can influence the structure-property relationship. For instance, studies on poly(phenylene oxide) synthesis showed that the presence of a related compound, 2,4,6-trimethylphenol, affected the molecular weight and thermal properties of the final polymer. vot.pl By systematically studying how synthesis conditions and formulation affect the crosslinked architecture, researchers can precisely control the final properties of materials derived from this compound.

Based on a comprehensive search of available scientific and technical literature, there is no specific information regarding the catalytic functions and reaction acceleration properties of the chemical compound This compound .

The searches conducted for its role as an acid-base catalyst, its function in polymerization and curing, its potential for nucleophilic or electrophilic activation, and its use in the design of heterogeneous catalysts did not yield any relevant results for this specific molecule. The provided outline addresses highly specialized areas of catalysis research, and it appears that the catalytic activities of this compound have not been documented in the accessible literature.

Information is available for structurally related compounds, such as 2,4,6-Tris(dimethylaminomethyl)phenol (a well-known epoxy curing accelerator) and various other phenolic or triazine-based crosslinkers. However, in strict adherence to the request to focus solely on this compound, this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,4,6-Tris(methoxymethyl)phenol, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H and ¹³C NMR for Molecular Structure Elucidation

¹H NMR spectroscopy would be expected to reveal the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl groups, and the methyl protons of the methoxy (B1213986) groups. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aromatic, methylene, methyl) and its electronic environment.

Predicted NMR Data for this compound (Note: This data is predictive and not based on experimental results)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| Phenolic OH | 4.5 - 8.0 (variable) | - |

| Ar-CH₂-O | 4.4 - 4.8 | 65 - 75 |

| O-CH₃ | 3.2 - 3.6 | 55 - 60 |

| Aromatic C-O | - | 150 - 160 |

2D NMR Techniques for Connectivity Assignments

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons, for instance, confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbon and hydrogen atoms (typically 2-3 bonds), which is crucial for confirming the placement of the methoxymethyl substituents on the phenolic ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the hydroxyl, ether, and aromatic functionalities.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching vibrations for the ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted Vibrational Frequencies for this compound (Note: This data is predictive and not based on experimental results)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 (strong) |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

Electron ionization (EI) would likely lead to fragmentation of the molecule. The expected fragmentation pathways would involve the loss of methoxy groups (-OCH₃), methoxymethyl groups (-CH₂OCH₃), and potentially rearrangements of the aromatic ring. The analysis of these fragment ions would help to piece together the structure of the parent molecule.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of chemical compounds.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The compound would be vaporized and passed through a capillary column, with separation based on its boiling point and interaction with the stationary phase. The retention time would be a characteristic property for its identification under specific GC conditions.

For complex mixtures containing this compound, GC coupled with a mass spectrometer (GC-MS) would be the method of choice. This combination allows for the separation of the components by GC and their subsequent identification by MS. Derivatization of the phenolic hydroxyl group might be employed to improve its volatility and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the real-time monitoring of chemical reactions that produce this compound. This method is particularly valuable for tracking the consumption of reactants and the formation of the desired product, as well as identifying the emergence of any impurities or byproducts.

A typical HPLC method for the analysis of phenolic compounds, which could be adapted for this compound, would employ a reverse-phase (RP) approach. sielc.com A C18 column is a common stationary phase, providing a nonpolar environment for the separation of analytes. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid like formic or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For instance, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more nonpolar compounds.

The monitoring of a reaction synthesizing this compound would involve injecting aliquots of the reaction mixture into the HPLC system at regular intervals. The resulting chromatograms would show peaks corresponding to the starting materials, intermediates, the final product, and any side products. By integrating the peak areas, the relative concentrations of each species can be determined over time, providing crucial kinetic data for reaction optimization.

A sample HPLC method that could be used for monitoring the synthesis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

For a more exhaustive understanding of the chemical composition of a this compound sample, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For a compound like this compound, a derivatization step might be necessary to increase its volatility and thermal stability, ensuring its passage through the GC column without degradation. researchgate.net A common derivatization agent for phenolic compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification by comparison with spectral libraries. researchgate.net This technique is highly effective for identifying trace impurities that might not be resolved by HPLC. matec-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers the advantage of analyzing a wider range of compounds, including those that are not amenable to GC due to low volatility or thermal instability, without the need for derivatization. nih.gov A reverse-phase LC method similar to the one described for HPLC would be employed for separation. nih.govresearchgate.net After eluting from the LC column, the analyte-containing mobile phase is introduced into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. This is particularly useful for confirming the molecular weight of this compound. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and any detected impurities. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation. researchgate.net

For a related compound, 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol Schiff base, single-crystal XRD analysis revealed a monoclinic crystal system with the space group P21/c. nih.govnih.gov The unit cell parameters were determined to be a = 25.9845 Å, b = 7.3318 Å, c = 16.3543 Å, with a β angle of 100.713°. nih.govnih.gov While these specific parameters are for a different molecule, they illustrate the type of detailed structural information that XRD can provide for this compound, should a suitable crystal be grown. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state.

A hypothetical table of crystallographic data for this compound, based on typical values for similar phenolic compounds, is presented below.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1400 |

| Z | 4 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of 2,4,6-Tris(methoxymethyl)phenol. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry corresponding to the minimum energy state can be determined. tandfonline.com

For this compound, DFT calculations would likely show a planar or near-planar benzene (B151609) ring. The key structural parameters of interest would be the bond lengths and angles of the phenolic hydroxyl group and the three methoxymethyl substituents. The presence of the electron-donating methoxymethyl groups at the ortho and para positions would be expected to influence the aromatic ring's electron density and the C-O bond lengths. The orientation of the methoxymethyl groups relative to the phenol (B47542) ring would also be a key finding, with steric hindrance between the ortho-substituents potentially leading to out-of-plane arrangements.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Comparison with Phenol |

| C-O (phenolic) bond length | ~1.35 Å | Slightly shorter |

| O-H (phenolic) bond length | ~0.97 Å | Slightly longer |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å | Minor variations |

| C-O-C (ether) bond angle | ~118° | Typical for aryl ethers |

Note: These are predicted values based on studies of similar substituted phenols and anisole (B1667542) derivatives. Actual values would require specific calculations for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more expensive, these methods provide a more rigorous treatment of electron correlation. psu.edu An ab initio calculation would refine the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and the electronic absorption properties of the molecule. rsc.org For this compound, the electron-donating nature of the substituents is expected to raise the energy of the HOMO and slightly lower the energy of the LUMO, leading to a smaller energy gap compared to unsubstituted phenol.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. researchgate.net An MD simulation of this compound, likely in a solvent box to mimic solution conditions, would reveal the rotational dynamics of the methoxymethyl groups and the phenolic hydroxyl group.

The simulation would likely show that the methoxymethyl groups are not static but can rotate around the C-C and C-O bonds. The extent of this rotation would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the phenolic hydrogen and the oxygen of an adjacent methoxymethyl group. The trajectory data from the simulation can be analyzed to determine the preferred conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with other molecules, for instance, in a biological system or as a component in a polymer matrix. nih.gov

Reaction Pathway Analysis and Transition State Determination

Computational methods can be used to explore the potential chemical reactions of this compound and to determine the most likely reaction pathways. nih.gov For example, the etherification of the phenolic hydroxyl group or electrophilic aromatic substitution reactions could be investigated. acs.org

By calculating the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. For this compound, the activating effect of the methoxymethyl groups would likely lead to lower activation energies for electrophilic aromatic substitution compared to phenol.

Prediction of Spectroscopic Properties and Experimental Data Correlation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, distinct signals would be predicted for the aromatic protons, the phenolic proton, the methylene (B1212753) protons, and the methyl protons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the phenol, the C-O stretches of the ether groups, and the various aromatic C-H and C-C vibrations.

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.2 |

| Phenolic O-H | 4.5 - 5.5 |

| Methylene (-CH2-) | 4.4 - 4.8 |

| Methyl (-CH3) | 3.3 - 3.7 |

Note: These are estimated ranges based on analogous compounds. The exact values would depend on the solvent and the specific computational method used.

In Silico Design of Novel Derivatives and Catalysts

The computational framework established for this compound can be extended to the in silico design of novel derivatives with tailored properties. researchgate.net By systematically modifying the structure of the parent molecule—for example, by replacing the methoxymethyl groups with other functional groups or by altering the substitution pattern—the effect on its electronic, steric, and reactive properties can be computationally screened. researchgate.net

This approach allows for the rational design of new molecules with enhanced characteristics for specific applications, such as improved catalytic activity or altered solubility. For instance, derivatives of this compound could be explored as potential ligands for metal catalysts or as building blocks for new polymers with specific thermal or mechanical properties. mdpi.com

Emerging Research Directions and Future Perspectives

Integration in Supramolecular Chemistry and Self-Assembly Processes

The architecture of 2,4,6-Tris(methoxymethyl)phenol, with its symmetrically placed functional groups, makes it an intriguing candidate for the construction of ordered supramolecular structures. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxymethyl groups can act as hydrogen bond acceptors. This dual functionality could enable the molecule to participate in self-assembly processes, forming well-defined aggregates such as rosettes, ribbons, or porous networks.

The ether linkages in the methoxymethyl groups offer conformational flexibility, which could allow the molecule to adopt various shapes to facilitate packing and interaction with other molecules. The potential for these self-assembled structures to act as hosts for guest molecules is a significant area for future investigation. The size and shape of the cavities within these assemblies would be dictated by the conformation of the this compound molecules.

Exploration in Bio-inspired Chemical Systems and Biocatalysis

Phenolic compounds are ubiquitous in nature and play crucial roles in various biological processes. The structure of this compound, as a synthetic phenol (B47542) derivative, offers a platform for developing bio-inspired systems. For instance, its antioxidant potential, a common feature of phenols, could be explored. The methoxymethyl groups might influence its solubility and interaction with biological membranes, potentially modulating its activity.

In the realm of biocatalysis, enzymes could be utilized for the synthesis or modification of this compound. nih.govacs.org Conversely, the compound itself could serve as a substrate for enzymes, or even as a modulator of enzymatic activity. The development of biocatalytic methods for the synthesis of functionalized phenols is a growing field, offering environmentally benign alternatives to traditional chemical methods. acs.org

Application in Smart Materials and Responsive Systems

The potential for this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for incorporation into "smart" materials. These are materials designed to respond to external stimuli such as changes in temperature, pH, or light. The flexible ether linkages could contribute to the stimuli-responsive nature of materials incorporating this phenol derivative.

For example, polymers functionalized with this compound could exhibit changes in their physical properties, such as swelling or solubility, in response to environmental cues. This could be harnessed for applications in areas like controlled drug release or chemical sensing. The ability of the phenolic group to undergo protonation or deprotonation could be exploited to create pH-responsive systems.

Advanced Methodological Developments for Synthesis and Analysis

A significant hurdle in exploring the potential of this compound is the lack of well-established synthetic routes. While the synthesis of the analogous 2,4,6-Tris(dimethylaminomethyl)phenol is well-documented, involving the Mannich reaction of phenol, formaldehyde (B43269), and dimethylamine (B145610) google.compatsnap.comgoogle.com, a similar straightforward pathway for the methoxymethyl derivative is not readily found in the literature. The development of an efficient and scalable synthesis is a critical first step for any future research. This might involve the Williamson ether synthesis using 2,4,6-Tris(hydroxymethyl)phenol as a precursor. matrix-fine-chemicals.com

Once synthesized, a thorough analytical characterization will be essential. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the compound. Developing reliable analytical methods is crucial for quality control and for understanding its behavior in various applications.

Computational-Guided Discovery and Optimization of Applications

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and potential applications of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine its optimized geometry, electronic structure, and reactivity. researchgate.netscilit.com

These computational studies can provide insights into its ability to form supramolecular assemblies by calculating intermolecular interaction energies. researchgate.net Molecular dynamics simulations could be employed to study the behavior of this molecule in different environments and its potential to self-assemble. Furthermore, computational screening could help identify potential applications, for example, by predicting its binding affinity to specific target proteins or its suitability for use in certain material systems. This in-silico approach can guide experimental efforts, saving time and resources in the discovery and optimization of applications for this compound.

Data Tables

Due to the limited specific data available for this compound, the following table provides information on structurally related compounds to offer a comparative context.

Table 1: Properties of Structurally Related Phenol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | C₁₅H₂₇N₃O | 265.40 | Epoxy resin catalyst wikipedia.orgsigmaaldrich.comnih.gov |

| 2,4,6-Tris(hydroxymethyl)phenol | 2937-61-3 | C₉H₁₂O₄ | 184.19 | Precursor for resins and polymers matrix-fine-chemicals.com |

| 2,4,6-Triisopropylphenol | 2934-07-8 | C₁₅H₂₄O | 220.35 | Antioxidant, stabilizer nist.govnist.gov |

| 2-Methoxy-4-(methoxymethyl)phenol | 5533-03-9 | C₉H₁₂O₃ | 168.19 | Fragrance ingredient nih.gov |

This table is for comparative purposes and highlights the data available for similar compounds, underscoring the research gap for this compound.

Q & A

Q. What reaction mechanisms govern the interaction between this compound and epoxy groups in polymer chemistry?

- Methodology : The phenolic hydroxyl group acts as a catalyst in epoxy curing, forming cross-linked networks via nucleophilic addition. Kinetic studies (e.g., differential scanning calorimetry, DSC) quantify activation energy () and curing efficiency. Reaction conditions (temperature, stoichiometry) are optimized using FTIR to track epoxy conversion rates.

- Data Reference : Figure 15 in illustrates the reaction pathway with epoxy groups, validated by FTIR and mechanical testing .

Q. How do solvent polarity and temperature affect the regioselectivity of halogenation reactions involving this compound?

- Methodology : In low-polarity solvents (e.g., CS) at 0–5°C, bromination favors mono-substitution due to reduced ring activation. In polar solvents (e.g., water), trisubstitution (2,4,6-products) dominates. Reaction monitoring via gas chromatography-mass spectrometry (GC-MS) identifies intermediates.

- Data Reference : Bromination trends align with phenol reactivity under varying solvent conditions .

Q. What advanced analytical techniques assess the environmental persistence of this compound?

- Methodology : Use LC-MS/MS for trace quantification in environmental matrices. Biodegradation studies apply OECD 301B tests (modified Sturm test) to measure CO evolution. Persistence is classified under EPA PBT frameworks if half-life in soil exceeds 120 days.

- Data Reference : EPA’s PBT criteria for trisubstituted phenols (e.g., 2,4,6-TTBP) inform regulatory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.